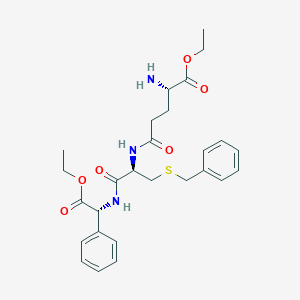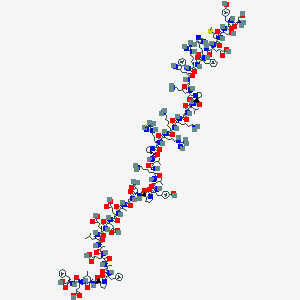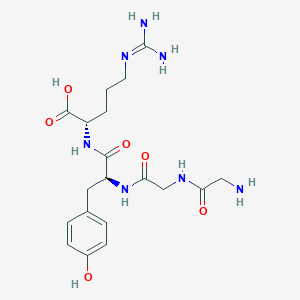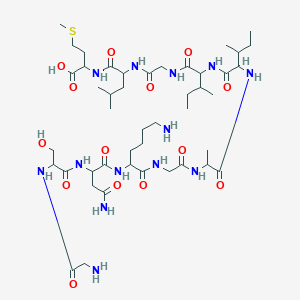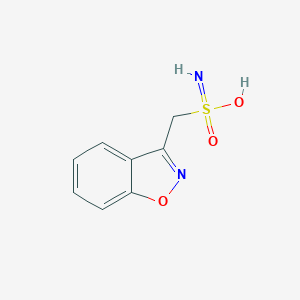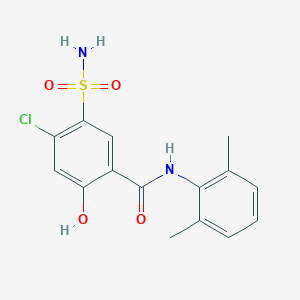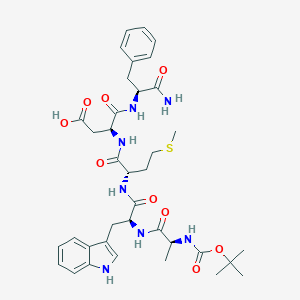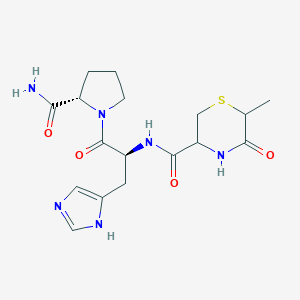
Leuprorelinacetat
Übersicht
Beschreibung
Leuprolide acetate is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). The analog possesses greater potency than the natural hormone .
Synthesis Analysis
A method for preparing leuprorelin acetate, a synthetic agonist of natural gonadotropin-releasing hormone, was developed using liquid-phase peptide synthesis . A sensitive, accurate, and cost-effective ultra-performance liquid chromatography-tandem mass spectrometric method was developed using a new clean-up process for the quantification of leuprolide in rat plasma .
Molecular Structure Analysis
Leuprolide acetate has a molecular formula of C61H88N16O14 and a molecular weight of 1269.4 g/mol . It is a synthetic nonapeptide analogue of gonadotropin-releasing hormone .
Chemical Reactions Analysis
Changes in the mobile phase’s composition and flow rate, as well as the impact of wavelength on RT and the drug peak’s tailing factor, were investigated .
Physical and Chemical Properties Analysis
Leuprolide acetate is a sterile, aqueous solution intended for subcutaneous injection .
Wissenschaftliche Forschungsanwendungen
Prostatakrebsbehandlung
Leuprorelinacetat wird häufig bei der Behandlung von Prostatakrebs eingesetzt . Es wirkt als potenter Agonist des Gonadotropin-Releasing-Hormon-Rezeptors (GnRHR) und unterdrückt die Sekretion von luteinisierendem Hormon und follikelstimulierendem Hormon, was wiederum die Produktion von gonadalen Sexualsteroiden unterdrückt .
Endometriose-Management
This compound wird auch zur Behandlung von Endometriose eingesetzt . Durch die Unterdrückung der Produktion von Sexualhormonen hilft es, die mit diesem Zustand verbundenen Symptome zu reduzieren .
Behandlung von Uterusmyomen
Die Verbindung wird zur Behandlung von Uterusmyomen eingesetzt . Es hilft, die Größe der Myome zu reduzieren und die damit verbundenen Symptome zu lindern .
Zentrale frühzeitige Pubertät
This compound wird zur Behandlung der zentralen frühzeitigen Pubertät eingesetzt . Es hilft, den Beginn der Pubertät bei Kindern zu verzögern, die in einem ungewöhnlich frühen Alter mit der Entwicklung beginnen
Wirkmechanismus
Target of Action
Leuprolide acetate, also known as Leuprorelin acetate, is a synthetic 9-residue peptide analogue of gonadotropin-releasing hormone (GnRH) . The primary target of Leuprolide is the GnRH receptor (GnRHR) . This receptor plays a crucial role in the regulation of both gonadotropin hormone and sex steroid levels .
Mode of Action
Leuprolide acetate acts as a GnRH receptor superagonist . Initially, it binds to the GnRH receptor and stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . With continuous administration, leuprolide acetate leads to downregulation of these hormones . This is due to the desensitization of the GnRH receptors, which results in a significant decrease in sex steroid levels .
Biochemical Pathways
The primary biochemical pathway affected by Leuprolide acetate is the hypothalamic-pituitary-gonadal (HPG) axis . By acting as a GnRH receptor superagonist, Leuprolide acetate disrupts the normal pulsatile release of gonadotropins (LH and FSH), leading to an initial surge followed by a significant decrease in their levels . This, in turn, leads to a decrease in the production of sex steroids such as testosterone and estradiol .
Pharmacokinetics
Leuprolide acetate has a circulating half-life of approximately three hours . It is administered via subcutaneous or intramuscular injection . The pharmacokinetic profile of Leuprolide could be well-described by a 4-step release curve . Leuprolide levels were detectable 14 days longer after injection of the test formulations as compared to the reference products .
Result of Action
The primary result of Leuprolide acetate’s action is the significant downregulation of sex steroid levels . This downregulation is primarily responsible for the clinical efficacy of Leuprolide acetate in diverse conditions, including advanced prostate cancer, endometriosis, and central precocious puberty .
Action Environment
The action of Leuprolide acetate can be influenced by various environmental factors. For instance, the formulation of Leuprolide acetate can affect its release and absorption . Additionally, patient-specific factors such as age, gender, and health status can also influence the drug’s action, efficacy, and stability .
Safety and Hazards
Zukünftige Richtungen
Leuprolide acetate is used for the management of endometriosis, uterine leiomyomata (also known as uterine fibroids), treatment of central precocious puberty in children, and advanced prostate cancer . Off-label uses include management of breast cancer, hormone therapy for male to female transgender patients, premenopausal ovarian suppression, and management of paraphilia and hypersexuality .
Biochemische Analyse
Biochemical Properties
Leuprolide acetate contains a single D-amino acid (D-leucyl) residue, which helps to increase its circulating half-life from three to four minutes to approximately three hours . As a GnRH mimic, Leuprolide acetate is capable of binding to the GnRH receptor (GnRHR) and inducing downstream modulation of both gonadotropin hormone and sex steroid levels .
Cellular Effects
Leuprolide acetate’s primary cellular effect is the significant downregulation of sex steroid levels . This downregulation is primarily responsible for the clinical efficacy of Leuprolide acetate in diverse conditions, including advanced prostate cancer, endometriosis, and central precocious puberty .
Molecular Mechanism
Leuprolide acetate works by decreasing the amount of certain hormones in the body . It suppresses gonadotrope secretion of luteinizing hormone and follicle-stimulating hormone that subsequently suppresses gonadal sex steroid production .
Temporal Effects in Laboratory Settings
In vitro release of Leuprolide acetate at 37 °C from formulations was sustained for up to 126 days . In the pharmacokinetic study, the plasma Leuprolide acetate concentration remained at approximately 0.1 ng/mL for up to 98 days .
Dosage Effects in Animal Models
Leuprolide acetate has been used extensively in exotic and avian species . In exotic animal practice, this compound is primarily used to manage adrenal gland disease in ferrets and excessive egg laying in psittacines .
Metabolic Pathways
Leuprolide acetate is a synthetic analogue of GnRH and its metabolic pathways involve the suppression of gonadotrope secretion of luteinizing hormone and follicle-stimulating hormone .
Subcellular Localization
As a synthetic analogue of GnRH, it is expected to interact with GnRH receptors which are typically located on the cell surface .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Leuprolide acetate involves the modification of the natural hormone gonadotropin-releasing hormone (GnRH) to create a more potent and longer-lasting analogue. This is achieved through a series of chemical reactions, including protection and deprotection steps, as well as coupling and esterification reactions.", "Starting Materials": ["Gonadotropin-releasing hormone (GnRH)", "Boc-protected amino acids", "Coupling reagents", "Protecting and deprotecting agents", "Acetic anhydride", "Triethylamine", "Methanol", "Dichloromethane", "Diisopropylethylamine", "N,N-Dimethylformamide"], "Reaction": ["1. Protection of the amine group of GnRH with a Boc-protecting group using Boc-anhydride and triethylamine in methanol/dichloromethane", "2. Deprotection of the N-terminal Boc group using trifluoroacetic acid in dichloromethane", "3. Coupling of the deprotected GnRH to a Boc-protected amino acid using a coupling reagent such as HBTU or DIC in N,N-dimethylformamide", "4. Removal of the Boc-protecting group using trifluoroacetic acid in dichloromethane", "5. Esterification of the carboxylic acid group of the amino acid with acetic anhydride and diisopropylethylamine in dichloromethane", "6. Purification of the Leuprolide acetate product by chromatography or other suitable methods"] } | |
CAS-Nummer |
74381-53-6 |
Molekularformel |
C61H88N16O14 |
Molekulargewicht |
1269.4 g/mol |
IUPAC-Name |
acetic acid;N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[5-(diaminomethylideneamino)-1-[(2R)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40?,41?,42-,43+,44-,45+,46+,47+,48-;/m1./s1 |
InChI-Schlüssel |
RGLRXNKKBLIBQS-LSTPZILBSA-N |
Isomerische SMILES |
CCNC(=O)[C@H]1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Kanonische SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Aussehen |
Solid powder |
| As a LH-RH (GnRH) analog, leuprolide may be used in the treatment of hormone-responsive cancers such as prostate cancer or breast cancer, estrogen-dependent conditions (such as endometriosis or uterine fibroids), to treat precocious puberty, and to control ovarian stimulation in In Vitro Fertilization (IVF). | |
Siedepunkt |
1720.5ºC at 760 mmHg |
Color/Form |
Fluffy solid |
melting_point |
150-155ºC |
| 74381-53-6 53714-56-0 |
|
Piktogramme |
Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
53714-56-0 (Parent) |
Sequenz |
Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Quelle |
Synthetic |
Synonyme |
A 43818 A-43818 A43818 Acetate, Leuprolide Enantone Leuprolide Leuprolide Acetate Leuprolide Monoacetate Leuprolide, (DL-Leu)-Isomer Leuprolide, (L-Leu)-Isomer Leuprorelin Lupron Monoacetate, Leuprolide TAP 144 TAP-144 TAP144 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of leuprolide acetate?
A1: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of leuprolide acetate. For precise information, please refer to reputable chemical databases or the manufacturer's documentation.
Q2: Is there any information available on the spectroscopic data of leuprolide acetate within the provided research?
A2: The provided research articles do not delve into the spectroscopic characterization of leuprolide acetate. To access such data, consult relevant spectroscopic databases or publications focused on the compound's analytical chemistry.
Q3: How does the manufacturing process influence the properties of leuprolide acetate microspheres?
A3: Research indicates that manufacturing parameters significantly affect the characteristics of leuprolide acetate microspheres, such as particle size, porosity, and drug release profiles. [] For instance, the addition of salts during the solvent extraction process can alter the microsphere's porosity and particle size, impacting its burst release percentage. []
Q4: How is leuprolide acetate administered, and what is its typical duration of action?
A4: Leuprolide acetate is available in various formulations, including short-acting daily injections and long-acting depot injections administered intramuscularly. [, ] Depot formulations, such as the 3-month and 6-month formulations, provide sustained release, reducing the frequency of injections. [, ]
Q5: What are the common clinical applications of leuprolide acetate?
A5: Leuprolide acetate is widely used in treating conditions such as prostate cancer, endometriosis, uterine fibroids, and central precocious puberty. [] It is also employed in assisted reproductive technologies like in vitro fertilization. [, ]
Q6: Are there any reports of serious adverse reactions to leuprolide acetate?
A6: While generally considered safe, rare cases of anaphylaxis following leuprolide acetate depot injections have been reported in humans and animals. [, ]
Q7: Are there any ongoing efforts to improve the delivery of leuprolide acetate?
A7: Research is continually exploring novel drug delivery systems for leuprolide acetate, aiming to improve patient compliance and reduce side effects. One area of focus is the development of biodegradable microspheres for sustained drug release, potentially enabling less frequent dosing and improved efficacy. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



